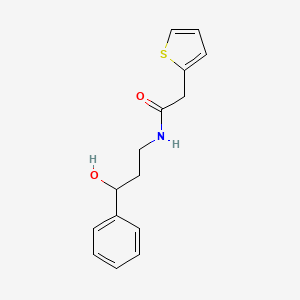

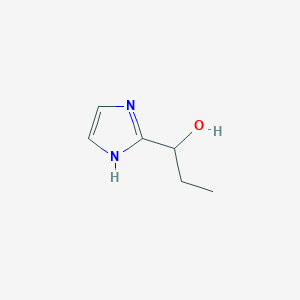

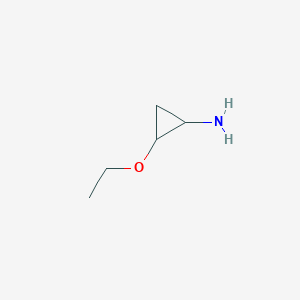

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest in recent research. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involved the reduction of potassium p-nitrophenyl sulfate to hydroxylamine, followed by acetylation and treatment with sulfatase . Similarly, N-(2-(trimethylsilyloxy)phenyl)acetamide was synthesized through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation . Another study focused on the synthesis of N-phenoxypropylacetamide derivatives, which showed antiulcer activity, by preparing N-[3-(3-(1-piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)acetamide . Additionally, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, the structure of N-hydroxyacetaminophen and its phenolic sulfate conjugate were supported by IR, UV, MS, 1H NMR, and 13C NMR spectral data . The structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were investigated by 1H, 13C, and 29Si NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . The crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives has been explored in various studies. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were found to undergo transsilylation and hydrolysis, leading to the formation of silaheterocyclic benzoxazasiloles and silanols, respectively . The reactivity of these compounds with alcohols was also studied, resulting in the transformation into different silanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. N-Hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate was stable . The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated, revealing that some compounds exhibited considerable activity, with the presence of halogens on the phenyl ring enhancing the activity . The anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed by in silico modeling, targeting the VEGFr receptor .

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(12-5-2-1-3-6-12)8-9-16-15(18)11-13-7-4-10-19-13/h1-7,10,14,17H,8-9,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUNIEZUHBRXFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B3002743.png)

![N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B3002752.png)

![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)

![8-({(1E)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}amino)-7-(2-methoxyethyl)-3-me thyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)

![2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide](/img/structure/B3002766.png)